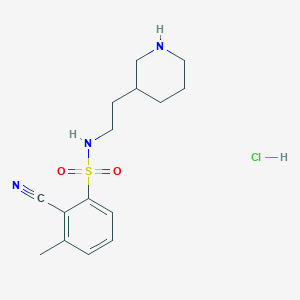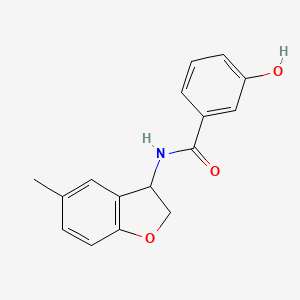![molecular formula C12H9Cl2NO2S B7632649 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol, also known as DMSO2-py, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfone derivative of phenol and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDACs, which may reduce the risk of off-target effects. However, one limitation of using 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol. One potential direction is the development of new synthesis methods that can increase the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol and its potential applications in various scientific research fields. Finally, the development of new analogs of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol may lead to the discovery of compounds with improved efficacy and specificity.
Métodos De Síntesis
The synthesis of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol involves the reaction of 3,5-dichloro-2-bromopyridine with sodium phenoxide in the presence of dimethyl sulfoxide (DMSO) and sulfur. The resulting compound is then oxidized with hydrogen peroxide to yield 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol. This method has been reported to have a yield of 62% and purity of 99%.
Aplicaciones Científicas De Investigación
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Propiedades
IUPAC Name |
4-[(3,5-dichloropyridin-2-yl)methylsulfinyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-5-11(14)12(15-6-8)7-18(17)10-3-1-9(16)2-4-10/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDXYVQYTJXXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)CC2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)

![2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)
![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
![5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)